Desoxycorticosterone pivalate

Vue d'ensemble

Description

Desoxycorticosterone pivalate (DOCP) is a synthetic mineralocorticoid used primarily in veterinary medicine for the treatment of hypoadrenocorticism, also known as Addison's disease, in dogs. This condition is characterized by a deficiency in the production of glucocorticoids and mineralocorticoids due to adrenal insufficiency. DOCP is used to replace the deficient mineralocorticoids and is administered to maintain electrolyte balance and prevent the associated clinical symptoms of the disease .

Synthesis Analysis

The synthesis of deoxycorticosterone (DOC) derivative compounds, including DOCP, involves the preparation and purification of these compounds using high-pressure liquid chromatography. The synthesis products are identified, and their structures are characterized by their chromophoric transitions, such as n----II and II----II dichroic transitions. The structural analysis suggests that a normal half-chair conformation is favored in ring A of these compounds .

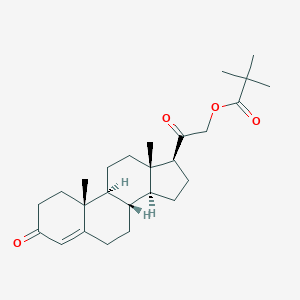

Molecular Structure Analysis

The molecular structure of DOCP is closely related to that of other corticosteroids, such as deoxycorticosterone. The structural analysis of DOC and its derivatives, including DOCP, reveals specific conformational characteristics that are important for their biological activity. The circular dichroism identification techniques used in the synthesis analysis provide insights into the molecular structure and the conformation of the steroid nucleus .

Chemical Reactions Analysis

DOCP, like other corticosteroids, can engage in various chemical reactions due to its steroid structure. It shares similarities with progesterone and has been shown to exhibit progesterone-like activity, which includes progestational proliferation in the endometrium of immature rabbits and induction of the estrous receptivity response in spayed guinea pigs. This indicates that DOCP can interact with progesterone receptors and elicit similar biological responses, albeit with less potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of DOCP are crucial for its pharmacological efficacy and safety. It is administered via subcutaneous or intramuscular injection in dogs. The standard dosage recommended by the manufacturer is 2.2 mg/kg body weight every 25 to 30 days. However, studies have shown that lower doses, such as 1.1 mg/kg or 1.5 mg/kg, can be effective in managing hypoadrenocorticism with fewer adverse effects and without compromising the clinical outcome. The physical properties, such as solubility and stability, are important for its administration and absorption in the body .

Applications De Recherche Scientifique

Treatment of Canine Hypoadrenocorticism

Desoxycorticosterone pivalate (DOCP) has been extensively studied for its effectiveness in treating canine hypoadrenocorticism. It has been used successfully for several decades in the U.S. and more recently in the UK and EU. Research indicates that DOCP provides adequate mineralocorticoid replacement, with minimal side effects reported, and is generally well-received by dog owners (White, 2018; Albers et al., 2018; Vincent et al., 2021).

Efficacy and Dosage Evaluation

Studies have evaluated the efficacy of different DOCP dosages. Lower-dose protocols for DOCP treatment have been investigated and found to be safe and effective in most dogs, potentially reducing treatment costs (Bates et al., 2013; Sieber‐Ruckstuhl et al., 2019).

Alternative Uses and Species

While primarily used in dogs, DOCP has also been successfully administered in a case of a cat with primary hypoadrenocorticism and severe hyponatremia (Woolcock & Ward, 2015). Additionally, a case of hypoaldosteronism in a Matschie's tree kangaroo was managed with DOCP, marking a rare instance of its use in non-domestic animals (Whoriskey et al., 2016).

Understanding the Mechanism

Research dating back to 1950 examined the inhibitory effect of desoxycorticosterone on enzyme systems, noting its impact on the d-amino acid oxidase system (Hayano et al., 1950).

Mécanisme D'action

Target of Action

Desoxycorticosterone pivalate (DOCP) primarily targets the mineralocorticoid receptor (MR) . Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation .

Mode of Action

DOCP exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex . This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA .

Biochemical Pathways

The primary biochemical pathway affected by DOCP involves the metabolism of sodium, potassium, and water . When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased . There is a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit .

Pharmacokinetics

DOCP is practically insoluble in water, sparingly soluble in acetone, slightly soluble in methanol, ether, and vegetable oils . It is formulated as a microcrystalline aqueous suspension, is administered by intramuscular injection at regular intervals, and has a prolonged duration of action .

Result of Action

The result of DOCP’s action is primarily observed in the metabolism of sodium, potassium, and water. When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased . There is a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit .

Action Environment

DOCP is stable in air . Its action, efficacy, and stability can be influenced by environmental factors such as the method of administration and the physical and chemical properties of the environment in which it is administered . For instance, it is formulated as a microcrystalline aqueous suspension and is administered by intramuscular injection at regular intervals .

Safety and Hazards

DOCP should be handled with care to avoid contact with skin and eyes . It may cause pain and swelling at the injection site if accidentally self-administered . It may also cause adverse effects on male reproductive organs and, as a result, fertility . It may cause adverse developmental effects on unborn children and neonates .

Orientations Futures

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOIQBFMTVCINR-WWMZEODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046036 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Desoxycorticosterone Pivalate binds to the mineralocorticoid receptor. Mineralocorticoids are a family of steroids, secreted by the adrenal cortex, necessary for the regulation of a number of metabolic processes including electrolyte regulation. Desoxycorticosterone pivalate exerts its effect through its interaction with the mineralocorticoid receptor (MR), whereby it reacts with the receptor proteins to form a steroid-receptor complex. This complex moves into the nucleus, where it binds to chromatin which results in genetic transcription of cellular DNA to messenger RNA. The steroid hormones appear to induce transcription and synthesis of specific proteins, which produce the physiological effects seen after administration. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

808-48-0 | |

| Record name | Desoxycorticosterone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxycorticosterone pivalate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxycorticosterone pivalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desoxycorticosterone pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxycortone pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYCORTICOSTERONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

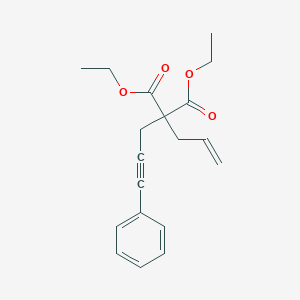

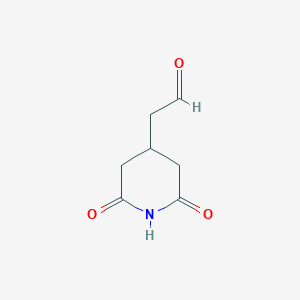

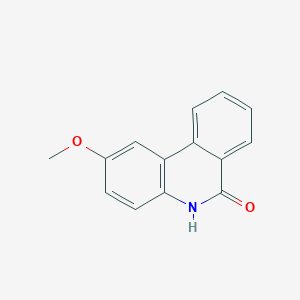

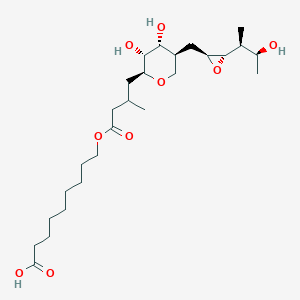

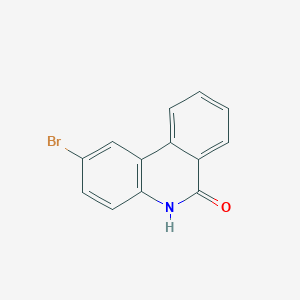

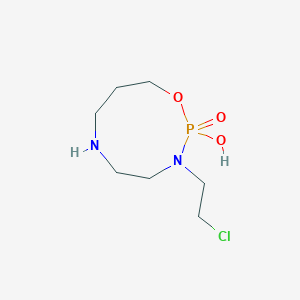

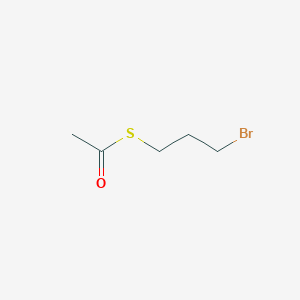

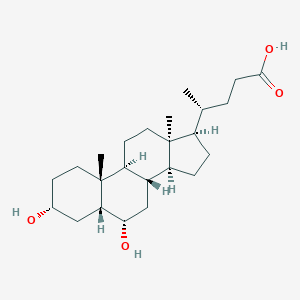

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)